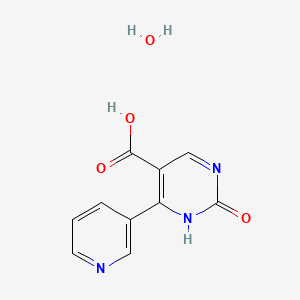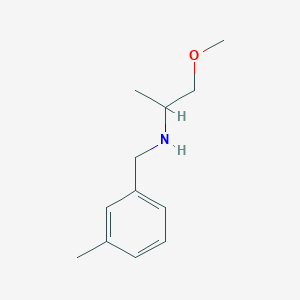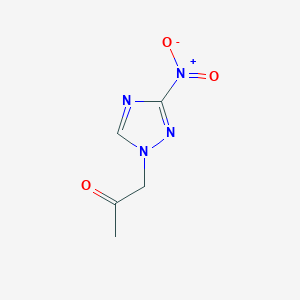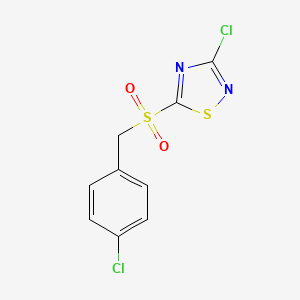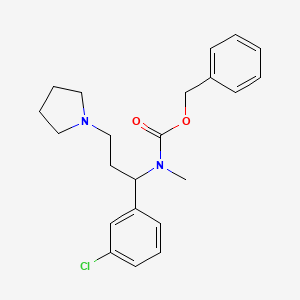
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Applications De Recherche Scientifique
Ligand Binding Studies
Studies have differentiated between ligands for peripheral benzodiazepine binding sites, with findings indicating that certain compounds may act as agonists or partial agonists based on their thermodynamic profiles. These insights suggest potential applications in understanding the physiological relevance of peripheral benzodiazepine binding sites (Le Fur et al., 1983).
Catalysis in Organic Synthesis
Research into the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles has demonstrated effective methods for the formation of various heterocycles. This highlights the compound's utility in synthetic organic chemistry for creating complex molecular architectures (Zhang et al., 2006).
Agricultural Applications
Developments in polymeric and solid lipid nanoparticles for the sustained release of fungicides like carbendazim and tebuconazole suggest the potential for similar applications in delivering agricultural chemicals. Such technologies aim to reduce environmental toxicity and improve efficacy through targeted delivery systems (Campos et al., 2015).
Enzyme Inhibition Studies
Compounds have been explored for their ability to inhibit cholinesterases, offering insights into the development of treatments for conditions like Alzheimer's disease. These studies underscore the significance of structural and physicochemical features in enhancing inhibitory potency (Pizova et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antibacterial activity, particularly against tuberculosis strains. This indicates potential for the development of new antimycobacterial agents (Nural et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes information about toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or ways in which the synthesis or use of the compound could be improved.
Propriétés
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZRQSGJMOGMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375201 | |
| Record name | Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate | |
CAS RN |
675602-81-0 | |
| Record name | Carbamic acid, [1-(3-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



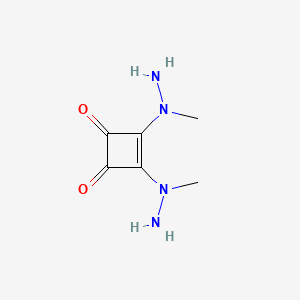
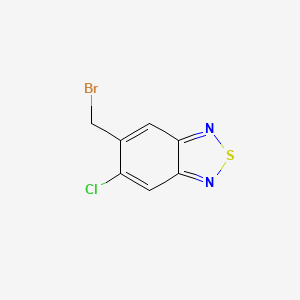






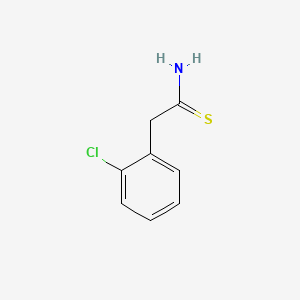
![2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile](/img/structure/B1607808.png)
